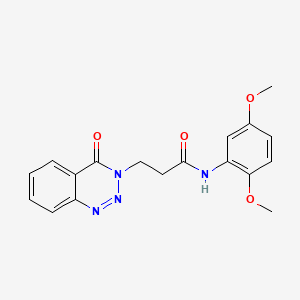

N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Description

Properties

Molecular Formula |

C18H18N4O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |

InChI |

InChI=1S/C18H18N4O4/c1-25-12-7-8-16(26-2)15(11-12)19-17(23)9-10-22-18(24)13-5-3-4-6-14(13)20-21-22/h3-8,11H,9-10H2,1-2H3,(H,19,23) |

InChI Key |

URILKXYLAJCPGF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Biological Activity

N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an amide functional group and a benzotriazine moiety. Its molecular formula is with a molecular weight of approximately 342.35 g/mol. The synthesis of this compound typically involves multi-step reactions that integrate various precursors under controlled conditions to optimize yield and purity.

Synthesis Pathway

- Starting Materials : The synthesis begins with 2,5-dimethoxyphenyl derivatives and benzotriazine intermediates.

- Reaction Conditions : Specific conditions such as temperature control and inert atmospheres are crucial to prevent unwanted side reactions.

- Characterization : Techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may inhibit specific enzymes involved in cancer progression and other diseases.

In Vitro Studies

Several studies have evaluated the compound's effects on different cell lines:

- Enzyme Inhibition : Preliminary data suggest that the compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating moderate potency compared to standard inhibitors like Donepezil .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | 25.6 ± 1.5 | 30.8 ± 2.1 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

Case Studies

- Cancer Research : In a study focusing on cancer cell lines, this compound demonstrated significant cytotoxic effects against various cancer types, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in models of neurodegenerative diseases. The compound was shown to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to toxic agents.

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is best contextualized through comparison with related compounds, categorized below:

Benzotriazinone-Containing Compounds

Analysis :

- Both Azinphos derivatives share the 4-oxo-benzotriazin core but utilize phosphorodithioate ester linkages instead of a propanamide backbone. This structural distinction renders them potent acetylcholinesterase inhibitors (pesticides), whereas the target compound’s amide group may favor stability and selectivity for eukaryotic targets .

Propanamide Derivatives

Analysis :

- Compound 21 shares the 3-(2,5-dimethoxyphenyl)propanamide backbone but replaces benzotriazinone with a bromopyridinyl group. This substitution likely alters solubility and target affinity, as pyridine derivatives often engage in π-π stacking or metal coordination .

- A4.14 retains the 2,5-dimethoxyphenyl group but incorporates a sulfamoyl linkage and p-tolyloxy chain.

Heterocyclic Amides with Fluorinated or Aromatic Substituents

Analysis :

- Compounds 29 and 3 feature fluorinated aromatic systems and extended heterocycles, which enhance metabolic stability and target engagement via hydrophobic interactions.

Structural Analogues with Benzothiazole or Naphthyridine Cores

Analysis :

- Benzothiazole derivatives prioritize CNS penetration due to their smaller size and electronegative substituents (e.g., chlorine), whereas the target compound’s benzotriazinone may favor peripheral tissue distribution .

- Goxalapladib’s naphthyridine core and trifluoromethyl group confer distinct pharmacokinetic properties, such as prolonged half-life, which the target compound’s simpler structure may lack .

Key Advantages Over Analogues :

- The dimethoxyphenyl group enhances lipophilicity, improving membrane permeability compared to sulfonamide derivatives like A4.14 .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The benzotriazinone ring is typically synthesized via cyclization of anthranilic acid (2-aminobenzoic acid) derivatives. A widely adopted method involves:

-

Diazotization : Treatment of 2-aminobenzoic acid with sodium nitrite (NaNO₂) in acidic media (HCl, 0–5°C) to form the diazonium salt.

-

Cyclization : Reaction with cyanamide or urea under reflux conditions to yield 3-amino-1,2,3-benzotriazin-4(3H)-one.

-

Oxidation : Conversion of the 3-amino group to the 4-oxo functionality using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium persulfate (K₂S₂O₈).

Example Protocol

Functionalization of the Benzotriazinone Core

Propanoic Acid Side Chain Introduction

The propanamide linker is introduced via nucleophilic substitution or coupling reactions:

-

Alkylation : React 4-oxo-1,2,3-benzotriazin-3(4H)-yl with 3-bromopropanoic acid in the presence of a base (K₂CO₃) in DMF at 60°C.

-

Coupling Optimization : Ultrasound-assisted methods using InCl₃ as a catalyst reduce reaction times from hours to minutes (e.g., 20 min at 40°C).

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | 89 |

| Cyclization | Cyanamide, 80°C | 72 |

| Oxidation | H₂O₂, 60°C | 85 |

| Alkylation | 3-Bromopropanoic acid, K₂CO₃, DMF | 68 |

Amide Bond Formation with 2,5-Dimethoxyaniline

Conventional Coupling Methods

The final amide bond is formed using carbodiimide-based coupling agents:

-

Activation : Combine 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (1 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Coupling : Add 2,5-dimethoxyaniline (1.1 eq) and stir at room temperature for 12–24 hr.

-

Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via column chromatography (SiO₂, EtOAc/hexane).

Yield : 65–78% (dependent on anhydrous conditions and reagent purity).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces reaction time to 30 min with comparable yields (70–75%).

Green Chemistry Approaches

Ultrasound-Mediated Synthesis

Adapting methodologies from pyrano[2,3-c]pyrazole synthesis:

-

Catalyst : InCl₃ (20 mol%) in 50% EtOH

-

Conditions : 40°C, 20 min under ultrasound (25 kHz)

-

Advantages : 95% yield, reduced solvent waste, and energy efficiency.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).

-

Melting Point : 182–184°C (decomposition observed above 190°C).

Challenges and Mitigation Strategies

-

Low Coupling Efficiency :

-

Byproduct Formation :

-

Cause : Hydrolysis of the benzotriazinone ring under acidic conditions.

-

Solution : Maintain pH >7 during workup and avoid prolonged exposure to moisture.

-

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide, and how can yield be improved?

- Methodological Answer : The synthesis typically involves coupling 4-oxo-1,2,3-benzotriazin-3(4H)-yl derivatives with substituted phenyl propanamide precursors. Key steps include activating the carboxyl group (e.g., using oxalyl chloride) and optimizing reaction conditions (solvent, temperature, catalysts). For example, dioxane at reflux with catalytic triethylamine improved yields in analogous benzotriazin-acetamide syntheses . Yield optimization can employ Design of Experiments (DoE) to test variables like molar ratios, solvent polarity, and reaction time .

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts (e.g., δ3.81 ppm for methoxy groups in similar compounds) .

- FTIR : Identify key functional groups (e.g., ν~1620 cm⁻¹ for C=O stretching) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What solubility and stability profiles are critical for in vitro assays?

- Methodological Answer : Solubility can be assessed in DMSO, ethanol, or aqueous buffers (e.g., PBS) via gravimetric or UV-Vis methods. Stability studies under varying pH (3–9) and temperatures (4°C–37°C) should be conducted using HPLC to monitor degradation. For benzotriazin derivatives, DMSO is often preferred for initial stock solutions due to poor aqueous solubility .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., GPR139)?

- Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) using the target’s crystal structure (PDB ID). Molecular dynamics simulations (GROMACS) can assess binding stability. For benzotriazin analogs, π-π stacking with aromatic residues and hydrogen bonding with catalytic sites are common interaction modes . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Dose-Response Curves : Test a wider concentration range (nM–μM) to identify non-linear effects.

- Assay Standardization : Use positive controls (e.g., known GPR139 agonists) and replicate across cell lines.

- Off-Target Screening : Employ kinome/GPCR panels to rule out cross-reactivity.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Q. How can reaction kinetics inform scalable synthesis without compromising purity?

- Methodological Answer : Use stopped-flow NMR or inline FTIR to monitor reaction progress in real time. For benzotriazin formation, pseudo-first-order kinetics can identify rate-limiting steps (e.g., acylation). Optimize catalyst loading (e.g., DMAP for acyl transfers) and solvent polarity (e.g., THF vs. DMF) to minimize side products. Scale-up via flow chemistry may improve heat/mass transfer .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Genetic Knockdown : Use siRNA/shRNA to silence putative targets (e.g., GPR139) and assess activity loss.

- Proteomics : Perform LC-MS/MS to identify binding partners in lysates.

- In Vivo Imaging : Radiolabel the compound (e.g., ¹⁸F for PET) to track biodistribution in model organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.